molecular formula C15H24O4 B1220116 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol CAS No. 103470-60-6

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol

Cat. No.: B1220116
CAS No.: 103470-60-6
M. Wt: 268.35 g/mol
InChI Key: XHJZPJUIAUGGML-ZYIYBEKCSA-N
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Description

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(25)octane-5,6-diol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor, followed by spirocyclization and hydroxylation reactions. The reaction conditions often require the use of strong oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA), and catalysts like titanium tetraisopropoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways and exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol
  • This compound

Uniqueness

The uniqueness of 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(25)octane-5,6-diol lies in its spirocyclic structure and the presence of multiple functional groups

Properties

IUPAC Name

(3R,4S,5S,6S)-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-9(2)4-5-11-14(3,19-11)13-12(17)10(16)6-7-15(13)8-18-15/h4,10-13,16-17H,5-8H2,1-3H3/t10-,11+,12+,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJZPJUIAUGGML-ZYIYBEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@H](CC[C@]23CO3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908438
Record name 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103470-60-6
Record name FR 65814
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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